4-Chloro-3-nitrobenzyl alcohol
Description
Contextualization within Halogenated Nitroaromatic Compounds
4-Chloro-3-nitrobenzyl alcohol belongs to the broader class of halogenated nitroaromatic compounds (HNCs). This group of chemicals is defined by the presence of at least one halogen atom (such as chlorine or fluorine) and one nitro group attached to an aromatic ring system. mdpi.com HNCs are significant in industrial chemistry and have been widely used as intermediates in the synthesis of a vast array of products, including dyes, polymers, pesticides, insecticides, and explosives. mdpi.com
Significance as a Versatile Chemical Intermediate
The primary significance of this compound in chemical research lies in its role as a versatile building block or intermediate. chemimpex.com An intermediate is a molecule that is formed from reactants and reacts further to give the desired final product in a chemical reaction. The structure of this compound, with its reactive alcohol group and the potential for transformation of the nitro and chloro substituents, makes it a valuable precursor for creating more complex molecules. chemimpex.com
This versatility allows it to be a key component in the synthesis of various high-value products. Researchers utilize it in the development of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aichemimpex.com For example, it can be a starting material in multi-step syntheses, leading to biologically active compounds where the specific arrangement of atoms, derived from the intermediate, is crucial for the final product's function. chemimpex.com Its ability to undergo various chemical transformations positions it as a key player in advancing drug discovery and development processes. chemimpex.com
One documented synthetic route involves the borane (B79455) reduction of 4-chloro-3-nitrobenzoic acid to produce this compound. prepchem.com It can also be prepared via the nitration of 4-chlorobenzyl alcohol or the chlorination of 3-nitrobenzyl alcohol. ontosight.ai Once synthesized, it can be used in subsequent reactions. For instance, it is a precursor in the synthesis of 4-amino-3-nitrobenzyl alcohol, where the chloro group is displaced by an amino group. prepchem.com It has also been used to synthesize (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, a benzylidenehydrazine (B8809509) derivative. iucr.org This reactivity highlights its utility as an intermediate, enabling the construction of more elaborate molecular architectures.
Compound Properties
| Property | Value | Source(s) |
| Chemical Formula | C7H6ClNO3 | ontosight.aibiosynth.com |
| Molecular Weight | 187.58 g/mol | ontosight.aibiosynth.com |
| Appearance | White to cream/light brown crystals or powder | thermofisher.comthermofisher.comtcichemicals.com |
| Melting Point | 61 - 67 °C | thermofisher.comfishersci.com |
| CAS Number | 55912-20-4 | thermofisher.combiosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLRQJDSYJIXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204515 | |
| Record name | 4-Chloro-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55912-20-4 | |
| Record name | 4-Chloro-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-3-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7XTR3CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 4 Chloro 3 Nitrobenzyl Alcohol
Established Synthetic Pathways
Traditional methods for synthesizing 4-chloro-3-nitrobenzyl alcohol rely on well-documented chemical reactions, primarily the reduction of a corresponding aldehyde or the modification of other suitable precursors.
Reduction of 4-Chloro-3-nitrobenzaldehyde (B100839)
A principal and direct route to this compound is the selective reduction of the aldehyde group of 4-chloro-3-nitrobenzaldehyde. sigmaaldrich.com This transformation requires a reducing agent that can convert the aldehyde to a primary alcohol without affecting the nitro group or the aryl chloride.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for such reductions. oxinst.comguidechem.com The reaction mechanism involves the hydride transfer from the borohydride ion to the electrophilic carbonyl carbon of the aldehyde. This process is typically carried out in a protic solvent, such as methanol (B129727) or ethanol. The conversion is highly efficient for transforming aldehydes to alcohols while leaving the nitro group intact. oxinst.com The general scheme for the reduction of a nitrobenzaldehyde to a nitrobenzyl alcohol using sodium borohydride is a foundational concept in organic chemistry. oxinst.comoxinst.com
Key Reaction Parameters for Aldehyde Reduction:
| Parameter | Description |
|---|---|
| Starting Material | 4-Chloro-3-nitrobenzaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Typically methanol or ethanol |
| Product | this compound |
Other Synthetic Routes from Precursor Compounds
Beyond aldehyde reduction, this compound can be synthesized from several other precursor compounds through various reactions. ontosight.ai
Reduction of 4-Chloro-3-nitrobenzoic Acid: One documented method involves the reduction of 4-chloro-3-nitrobenzoic acid. This transformation of a carboxylic acid to an alcohol can be achieved using strong reducing agents like borane (B79455) (BH₃). prepchem.com
Nitration of 4-Chlorobenzyl Alcohol: An alternative pathway is the direct nitration of 4-chlorobenzyl alcohol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The reaction typically uses a nitrating mixture of nitric acid and sulfuric acid. ontosight.airesearchgate.net The positions of the existing chloro and hydroxymethyl groups direct the incoming nitro group to the meta position relative to the alcohol and ortho to the chlorine.
Chlorination of 3-Nitrobenzyl Alcohol: Conversely, the synthesis can start from 3-nitrobenzyl alcohol, which undergoes chlorination. ontosight.ai This electrophilic halogenation introduces a chlorine atom onto the aromatic ring. The directing effects of the nitro and hydroxymethyl groups guide the chlorine to the desired position.
Innovative and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. These principles are being applied to the synthesis of compounds like this compound through innovative techniques.
Microwave-Assisted Synthesis Principles
Microwave-assisted synthesis has emerged as a powerful tool in chemical production, offering significant advantages over conventional heating methods. rsc.org This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes. rsc.org For the synthesis of nitroaromatic compounds, microwave assistance can lead to higher yields and improved energy efficiency. nih.govnih.gov
The principles of microwave-assisted synthesis, such as rapid heating and enhanced reaction kinetics, can be applied to the reduction of 4-chloro-3-nitrobenzaldehyde or the nitration of 4-chlorobenzyl alcohol. rsc.orgosi.lv Studies on the reduction of other nitroaromatic compounds have shown that microwave-assisted reactions can be performed quickly, often in solvent-free conditions, which aligns with green chemistry goals. nih.govnih.gov
Advantages of Microwave-Assisted Synthesis:
| Feature | Benefit |
|---|---|
| Heating Method | Direct dielectric heating |
| Reaction Time | Significantly reduced (minutes vs. hours) rsc.org |
| Energy Efficiency | Lower energy consumption rsc.org |
| Product Yield | Often higher yields and purity rsc.orgnih.gov |
| Process Control | Better control over reaction parameters |
Green Chemistry Principles in Chemical Synthesis
The twelve principles of green chemistry provide a framework for creating safer, more efficient, and environmentally friendly chemical processes. mun.caacs.org These principles are highly relevant to the synthesis of this compound.
Applying these principles could involve:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or propylene (B89431) carbonate. mdpi.comacs.org For instance, the reduction of benzaldehydes has been successfully carried out using sodium borohydride in water. mdpi.com
Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. acs.org The development of catalysts that can facilitate the selective reduction or nitration reactions under mild conditions is a key area of research. rsc.org
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org The reduction of an aldehyde with hydrogen gas over a catalyst, for example, has a 100% atom economy in principle. acs.org
Use of Renewable Feedstocks: While not directly documented for this specific compound, a core green chemistry principle is the use of starting materials derived from renewable sources. mun.ca
The integration of these green chemistry principles aims to reduce the environmental footprint of producing essential chemical intermediates like this compound. acs.org
Derivatization and Advanced Synthetic Transformations of 4 Chloro 3 Nitrobenzyl Alcohol
Chemical Reactions of the Hydroxyl Group
The hydroxyl group of 4-chloro-3-nitrobenzyl alcohol is a primary site for derivatization, readily undergoing etherification, esterification, conversion to halides, and formation of chloroformates.
Etherification and Esterification Reactions
The hydroxyl group can be converted to an ether or an ester. For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.org While specific examples detailing the etherification of this compound are not prevalent, the general methodology is applicable. Unsymmetrical ethers can be synthesized by reacting a secondary alcohol with a primary alcohol. acs.org The reaction of benzyl (B1604629) alcohols with electron-withdrawing groups, such as the nitro group in this compound, may proceed more slowly. acs.org
Esterification can be achieved through various methods. One approach involves the reaction of the alcohol with a carboxylic acid. For example, 4-chlorobenzyl alcohol can be reacted with carboxylic acids to form esters. Another method is oxidative esterification, where the alcohol is oxidized to a carboxylic acid in situ, which then reacts with an alcohol to form the ester.
| Reaction Type | General Reactants | Key Features |
|---|---|---|
| Etherification | Alcohol + Alcohol | Catalyzed by iron(III) triflate; electron-withdrawing groups on the benzyl alcohol can slow the reaction rate. acs.org |
| Esterification | Alcohol + Carboxylic Acid | A common method for forming esters. |
| Oxidative Esterification | Alcohol + Alcohol (with oxidizing agent) | One-pot synthesis where the alcohol is first oxidized to a carboxylic acid. |
Conversion to Halogenated Derivatives
The hydroxyl group of this compound can be replaced by a halogen atom to form a benzyl halide. For example, it reacts with hydrochloric acid to produce 4-chloro-3-nitrobenzyl chloride. biosynth.com Similarly, reaction with phosphorus tribromide can convert the alcohol to the corresponding benzyl bromide. nih.gov These halogenated derivatives are valuable intermediates in further synthetic transformations.
Formation of Chloroformate Compounds
This compound can be converted to its corresponding chloroformate by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comgoogle.com This reaction is typically carried out in an organic solvent in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. google.com The resulting 4-chloro-3-nitrobenzyl chloroformate is a reactive intermediate used in the synthesis of carbamates.
| Reaction | Reagent | Product | Significance |
|---|---|---|---|
| Conversion to Halide | Hydrochloric Acid | 4-Chloro-3-nitrobenzyl chloride | Forms a key synthetic intermediate. biosynth.com |
| Conversion to Halide | Phosphorus Tribromide | 4-Chloro-3-nitrobenzyl bromide | Creates a reactive benzyl bromide. nih.gov |
| Chloroformate Formation | Triphosgene and Triethylamine | 4-Chloro-3-nitrobenzyl chloroformate | Produces a versatile intermediate for carbamate (B1207046) synthesis. google.com |
Reactions Involving the Nitro Group
The nitro group is a key functional group that can be chemically transformed, most notably through reduction.
Reduction of the Nitro Group to Amine Functionality
The nitro group of this compound can be reduced to an amino group to form (4-chloro-3-aminophenyl)methanol. A common method for this transformation is the Bechamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. researchgate.net Other reducing agents such as tin (Sn) in methanol (B129727) have also been successfully employed for the reduction of similar nitroarenes. researchgate.net The resulting amino alcohol is a valuable building block in the synthesis of various compounds, including those with potential biological activity. google.com
Reactivity of the Chlorophenyl Moiety
The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. The presence of the electron-withdrawing nitro group ortho to the chlorine can activate it towards nucleophilic aromatic substitution (SNAr) reactions, but this typically requires strong nucleophiles and forcing conditions. The chlorine atom is strongly bound to the benzene (B151609) ring. researchgate.net However, the chlorophenyl group can participate in reactions such as the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene and chlorosulfonic acid, demonstrating the reactivity of the aromatic ring itself. researchgate.netgoogle.com
Nucleophilic Aromatic Substitution Pathways
The chemical reactivity of this compound is significantly influenced by the electronic properties of its substituents on the benzene ring. The presence of a nitro group (-NO2), a potent electron-withdrawing group, ortho to the chlorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). ontosight.ailibretexts.org This is a departure from the typical electrophilic substitution reactions common to many benzene derivatives.
The generally accepted mechanism for this transformation is the addition-elimination pathway. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the ortho-nitro group plays a pivotal role in stabilizing the negative charge through resonance. The charge can be delocalized from the ring carbons onto the more electronegative oxygen atoms of the nitro group. libretexts.orgchemimpex.com This stabilization lowers the activation energy of the reaction, making the displacement of the chloride ion more favorable. chemimpex.com Substituents in the meta position would have a much smaller effect on reactivity as they cannot directly delocalize the negative charge of the intermediate. libretexts.org
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product | Significance |
|---|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-3-nitrobenzyl alcohol | Formation of ether linkages |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | 4-Amino-3-nitrobenzyl alcohol | Synthesis of substituted anilines |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3-nitrobenzyl alcohol | Creation of thioethers |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-Hydroxy-3-nitrobenzyl alcohol | Introduction of a phenolic group |
This table presents potential reactions based on the principles of nucleophilic aromatic substitution. The reactivity is facilitated by the electron-withdrawing nitro group ortho to the chlorine leaving group. libretexts.org
Multi-step Organic Synthesis Strategies
This compound is a valuable intermediate in multi-step organic synthesis due to its distinct functional groups—hydroxyl, chloro, and nitro—which can be manipulated selectively. researchgate.net This allows for the construction of more complex molecules with desired functionalities for use in pharmaceuticals and agrochemicals. researchgate.net
A general synthetic strategy often involves a specific sequence of reactions to take advantage of the directing effects and reactivity of the functional groups. For instance, the chloro group can be substituted first via a nucleophilic aromatic substitution reaction. Following this, the benzylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. prepchem.com Alternatively, the nitro group can be reduced to an amine, which can then undergo a wide range of further transformations, such as diazotization or acylation. acs.orglibretexts.org
The choice of the synthetic route is critical. For example, if the nitro group were reduced to an amine at the beginning of a synthesis, the resulting amino group would be an ortho-, para-director for subsequent electrophilic aromatic substitution, fundamentally changing the regiochemical outcome of later steps. quora.com Therefore, chemists design multi-step pathways to control the introduction and modification of functional groups with high precision. researchgate.net
Polymer-Supported Reagents in Derivatization
A sophisticated application of this compound and its close derivatives is in the field of solid-phase organic synthesis, specifically for the preparation of polymer-supported reagents. rsc.org These reagents offer significant advantages over their solution-phase counterparts, primarily the simplification of product purification, as the reagent and its byproducts can be removed by simple filtration. google.com
One of the most notable examples is the synthesis of polymer-supported 1-hydroxybenzotriazole (B26582) (P-HOBt), a highly effective coupling agent used in amide and peptide synthesis. rsc.orgscispace.com In this context, a derivative of the title compound, 4-chloro-3-nitrobenzenesulfonyl chloride, is reacted with an aminomethylated polystyrene resin. This forms a stable sulfonamide linkage to the polymer backbone. scispace.com
Alternatively, this compound itself has been used to functionalize polystyrene directly under Friedel-Crafts conditions. scispace.com Following attachment to the polymer support, the crucial 1-hydroxybenzotriazole moiety is constructed. This involves reacting the polymer-bound nitro compound with hydrazine (B178648), followed by an acid-catalyzed cyclization to form the triazole ring. rsc.orgscispace.com
The resulting P-HOBt reagent is highly reactive, a property enhanced by the electron-withdrawing sulfonyl group in some preparations. scispace.com It is used to activate carboxylic acids, forming a polymer-bound active ester. This activated species then readily reacts with an amine in solution to form the desired amide product, while the spent polymer reagent is easily filtered off. rsc.org
Table 2: Synthesis of Polymer-Supported HOBt
| Step | Description | Reagents | Reference |
|---|---|---|---|
| 1 | Functionalization of Polymer | This compound reacted with polystyrene via Friedel-Crafts, or 4-chloro-3-nitrobenzenesulfonyl chloride reacted with aminomethylated polystyrene. | scispace.com |
| 2 | Hydrazine Treatment | The polymer-bound nitroaromatic is treated with hydrazine monohydrate to substitute the chlorine atom. | scispace.com |
| 3 | Cyclization | Acid-catalyzed cyclization (e.g., HCl) of the resulting hydrazine derivative to form the 1-hydroxybenzotriazole moiety on the polymer support. | rsc.orgscispace.com |
| 4 | Application | The resulting polymer-supported HOBt is used as a coupling reagent for amide bond formation. | rsc.orgscispace.com |
Applications of 4 Chloro 3 Nitrobenzyl Alcohol in Specialized Chemical Synthesis
Intermediate in Complex Molecule Construction
The reactivity of 4-chloro-3-nitrobenzyl alcohol's functional groups allows it to serve as a foundational building block in multi-step organic synthesis. chemimpex.com The hydroxyl group can be easily converted to other functionalities, while the nitro group can be reduced to an amine, and the chloro group can participate in various coupling reactions, providing multiple pathways for molecular elaboration.
This compound is a key intermediate in the synthesis of complex molecules designed for biological applications, particularly for pharmaceutical research. chemimpex.com Its structure is incorporated into larger frameworks, or "scaffolds," that are then further modified to create compounds with specific therapeutic potential. chemimpex.com The presence of both electron-withdrawing (nitro, chloro) and modifiable (alcohol) groups makes it a strategic starting point for creating novel chemical entities with potential for enhanced efficacy and specificity in drug discovery. chemimpex.com For instance, substituted heterocyclic structures like azetidinones, which are known to possess potent antibacterial and anti-inflammatory activities, are often synthesized from functionalized aromatic precursors. mdpi.com The 4-chloro-3-nitrophenyl moiety from the alcohol can be integrated into such scaffolds to develop new biologically active agents. chemimpex.commdpi.com
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry. This compound serves as a valuable precursor for the synthesis of these structures. The alcohol can be readily oxidized to its corresponding aldehyde, 4-chloro-3-nitrobenzaldehyde (B100839), a versatile reagent in reactions that form heterocyclic rings.
Substituted aromatic aldehydes are frequently used in multicomponent reactions to efficiently construct complex heterocyclic systems. For example, research has shown that aromatic aldehydes can react with other reagents in one-pot procedures to yield biologically active heterocycles such as pyrazolo[3,4-b]pyridines and 5-arylidenethiazolidinones. mdpi.com These classes of compounds are investigated for a range of bioactivities, including anticancer and antimicrobial properties. mdpi.com The use of a precursor like this compound provides a direct route to introduce the 4-chloro-3-nitrophenyl group into these complex ring systems. chemimpex.com
Role in Agrochemical Development
In addition to pharmaceuticals, this compound plays a role in the formulation and synthesis of modern agrochemicals. chemimpex.com Its structural features can be leveraged to create more effective and stable products for crop protection.
Role of 4 Chloro 3 Nitrobenzyl Alcohol in Drug Discovery and Medicinal Chemistry
Synthesis of Pharmaceutical Agents and Intermediates
As a foundational building block, 4-chloro-3-nitrobenzyl alcohol serves as a key starting material or intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its reactivity is central to creating more complex molecules with desired functionalities. chemimpex.com For instance, it can be synthesized via the borane (B79455) reduction of 4-chloro-3-nitrobenzoic acid. prepchem.com Subsequently, the alcohol can be used in multi-step syntheses to produce compounds such as 5-bromomethyl-2-guanidinobenzothiazole. prepchem.com
Contributions of 4 Chloro 3 Nitrobenzyl Alcohol to Materials Science
Development of Novel Polymeric Materials
4-Chloro-3-nitrobenzyl alcohol serves as a key intermediate in the creation of specialized polymeric materials. Its functional groups provide reactive sites for incorporation into polymer chains or for attachment as side groups, thereby influencing the final properties of the material, such as thermal stability and mechanical strength. The presence of the nitrobenzyl moiety is particularly significant, as it is a well-known photolabile group, enabling the development of photosensitive polymers that respond to light stimuli. researchgate.netacs.org This characteristic is crucial for applications in fields like photolithography and the creation of smart materials where properties need to be altered on demand. researchgate.net
A primary application of this compound in polymer science is the functionalization of solid supports, most notably polystyrene. google.comgoogle.com This process involves covalently attaching the molecule to a pre-existing polymer backbone, thereby creating a new functional material. The most common method for this is the Friedel-Crafts reaction, where the benzyl (B1604629) alcohol moiety is attached to the aromatic rings of the polystyrene chain. google.comgoogle.com
This initial functionalization is often the first step toward creating more complex polymer-supported reagents. For instance, (3-nitro-4-chloro)benzylated polystyrene can be synthesized by reacting this compound with polystyrene in the presence of a catalyst like aluminum trichloride. researchgate.net This modified polymer serves as a versatile platform for further chemical transformations. google.comresearchgate.net
Table 1: Functionalization of Polymeric Supports with this compound
| Polymer Support | Functionalization Method | Resulting Functionalized Polymer | Key Application | Reference |
|---|---|---|---|---|
| Polystyrene | Friedel-Crafts Alkylation | (3-Nitro-4-chloro)benzylated polystyrene | Precursor for polymer-supported reagents (e.g., P-HOBT) | google.com, researchgate.net, google.com |
| Aminomethylated Polystyrene | Coupling with 4-chloro-3-nitrobenzenesulfonyl chloride (a related derivative) | Polystyrene-supported 4-sulfonylamido-3-nitrobenzyl chloride | Improved synthesis of polymer-supported reagents with high reactivity | google.com |
Polymers functionalized with this compound are instrumental in developing polymer-supported reagents and catalysts. The solid-phase attachment of these reactive species offers significant advantages over traditional solution-phase chemistry, primarily the simplification of product purification. scispace.comd-nb.info After a reaction is complete, the polymer-bound reagent or by-product can be easily removed by simple filtration. scispace.comrsc.org
A prominent example is the synthesis of polymer-supported 1-hydroxybenzotriazole (B26582) (P-HOBT). google.comresearchgate.net This reagent is created from (3-nitro-4-chloro)benzylated polystyrene by treating it with hydrazine (B178648), followed by an acid-catalyzed cyclization. google.comgoogle.com P-HOBT is a highly effective coupling agent used extensively in organic synthesis for forming amide and ester bonds. google.comscispace.com Its applications include peptide synthesis, the creation of hydroxamic acids, and the formation of various other organic molecules. google.comresearchgate.net The use of P-HOBT avoids the need for chromatographic separation to remove by-products, making the process more efficient and suitable for automated, high-throughput synthesis. rsc.org
The nitro group on the benzyl linker also serves as a "safety-catch." nih.govsemanticscholar.org In this strategy, the linker is stable throughout a multi-step synthesis but can be activated for cleavage under specific conditions. The nitro group can be reduced to an amine, which in turn facilitates the release of the synthesized molecule from the polymer support. nih.govsemanticscholar.org
Table 2: Polymer-Supported Reagents Derived from this compound
| Polymer-Supported Reagent | Function | Reaction Facilitated | Advantage | Reference |
|---|---|---|---|---|
| Polymer-supported 1-hydroxybenzotriazole (P-HOBT) | Coupling/Activating Agent | Amide bond formation (peptide synthesis), Ester formation, Lactam synthesis | Simplified workup (filtration), Reusability, High reactivity | google.com, scispace.com, google.com |
| Photolabile Linker (o-Nitrobenzyl type) | "Safety-Catch" Linker | Solid-phase synthesis of peptides and other organic molecules | Stable linker that can be cleaved under specific conditions (e.g., reduction or photolysis), allowing controlled release of the product | nih.gov, semanticscholar.org, d-nb.info |
| Polymer-supported Triphenylphosphine Ditriflate | Dehydrating Agent | Esterification, Amide formation, Ether formation | Alternative to Mitsunobu reaction, avoids difficult-to-remove by-products | rsc.org |
Analytical and Mechanistic Studies Involving 4 Chloro 3 Nitrobenzyl Alcohol
Spectroscopic Characterization in Reaction Monitoring
Spectroscopic methods are fundamental in tracking the progress of reactions that either produce or consume 4-chloro-3-nitrobenzyl alcohol. These techniques allow for real-time or quasi-real-time monitoring of the disappearance of reactants and the appearance of products.
One of the primary reactions monitored is the synthesis of this compound itself, typically through the reduction of 4-chloro-3-nitrobenzaldehyde (B100839). The progress of this reduction can be followed using Thin-Layer Chromatography (TLC), which separates the more polar alcohol product from the less polar aldehyde reactant. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and reaction monitoring. The successful synthesis of this compound from its corresponding aldehyde is confirmed by ¹H NMR spectroscopy. nih.gov The resulting spectrum for the alcohol shows characteristic peaks, including a broad singlet for the hydroxyl proton (-OH), a singlet for the benzylic methylene (B1212753) protons (-CH₂), and distinct signals for the aromatic protons. nih.gov
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| OH | 2.63 | br s | - |
| CH₂ | 4.49 | s | - |
| Ar-H | 7.48 | dd | 8.0, 2.0 |
| Ar-H | 7.53 | d | 8.0 |
| Ar-H | 8.01 | d | 2.0 |
| ¹H NMR Spectral Data for this compound in CDCl₃. nih.gov |
Infrared (IR) spectroscopy is another valuable tool. For instance, in the oxidation of this compound to the corresponding aldehyde or carboxylic acid, monitoring the reaction would involve observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band for the carbonyl group at around 1650-1750 cm⁻¹. researchgate.net
Other analytical methods such as Gas Chromatography (GC) and Mass Spectrometry (MS) are also employed, often in conjunction (GC-MS), to separate and identify components in a reaction mixture. researchgate.netnist.gov These techniques are particularly useful for confirming the molecular weight of the product and identifying any byproducts formed during the reaction. researchgate.net
Reaction Mechanism Elucidation of Transformations
Understanding the reaction mechanisms involving this compound is key to controlling reaction outcomes and synthesizing desired derivatives.
Reduction of 4-Chloro-3-nitrobenzaldehyde: The formation of this compound is commonly achieved by the reduction of 4-chloro-3-nitrobenzaldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) (MeOH). nih.gov
The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In the subsequent step, the alkoxide is protonated by the solvent (methanol), yielding the final product, this compound, and a methoxyborohydride species.
Oxidation to 4-Chloro-3-nitrobenzoate: While specific studies detailing the mechanism for this compound are not abundant, its oxidation can be inferred from general mechanisms of benzyl (B1604629) alcohol oxidation. Oxidative esterification offers a potential route from the alcohol to an ester like methyl 4-chloro-3-nitrobenzoate. This transformation would likely involve an initial oxidation of the alcohol to the corresponding aldehyde, which is then further oxidized to a carboxylic acid. The carboxylic acid would then undergo an acid-catalyzed esterification with an alcohol (e.g., methanol) to yield the final ester product.
Further Transformations: The nitro group on the aromatic ring can also be a site of transformation. For example, reduction of the nitro group to an amine is a common reaction. This is often achieved using reagents like sodium hydrosulfite, which can selectively reduce the nitro group without affecting the benzyl alcohol moiety. nih.gov This transformation is significant as it opens pathways to a different class of derivatives with varied chemical properties.
Use as a Chemical Standard in Quantitative Analysis
In quantitative analysis, a chemical standard is a compound of high purity used as a reference point for determining the concentration of an analyte. While this compound is not widely documented as a primary standard, its properties make it potentially suitable for use as an internal standard in chromatographic and spectroscopic analyses.
An internal standard is a known amount of a compound, different from the analyte, added to a sample to correct for variations during analysis. For a compound to be an effective internal standard, it should be stable, not react with the sample components, and have a signal that is well-resolved from the analyte's signal.
In Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), a known quantity of a compound like this compound could be added to a sample mixture. mst.dk Its retention time and peak area would be used to normalize the peak areas of the analytes of interest, improving the accuracy and precision of the quantification.
Environmental and Safety Considerations in Research Settings
Degradation Pathways in Environmental Contexts
Specific research on the environmental degradation pathways of 4-chloro-3-nitrobenzyl alcohol is not extensively documented in publicly available literature. However, insights into its potential environmental fate can be extrapolated from studies on structurally analogous compounds, such as other chlorinated nitroaromatic compounds. The environmental persistence and transformation of this compound are influenced by its chemical structure, which includes a benzene (B151609) ring substituted with a chloro group, a nitro group, and a benzyl (B1604629) alcohol moiety. ontosight.aiontosight.ai
The presence of the nitro group, a strong electron-withdrawing group, and the chloro-substituent generally render aromatic compounds more resistant to oxidative degradation. ontosight.ai Nevertheless, microorganisms have demonstrated the ability to evolve pathways to metabolize such compounds. nih.gov
Potential degradation pathways for this compound can be inferred from the microbial degradation of similar chemicals:
Oxidation of the Benzyl Alcohol Group: In a pathway observed for 3- and 4-nitrobenzyl alcohol, the alcohol group can be oxidized to form the corresponding aldehyde (4-chloro-3-nitrobenzaldehyde) and subsequently the carboxylic acid (4-chloro-3-nitrobenzoic acid). nih.govasm.org These transformations are often mediated by microbial enzymes. One study on Pseudomonas putida showed the transformation of 4-nitrobenzyl alcohol to 4-nitrobenzoic acid. nih.gov
Reductive and Oxidative Degradation of the Nitro Group: Microbial degradation of chloronitrophenols, which share structural similarities with the target compound, can proceed through either oxidative or reductive pathways. nih.gov
An oxidative pathway often involves the removal of the nitro group as nitrite (B80452). For instance, the degradation of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN proceeds via the formation of 4-chlororesorcinol (B43231) through the oxidative removal of the nitrite group. nih.gov
A reductive pathway would involve the reduction of the nitro group to a hydroxylamino or an amino group. The resulting aminophenol could then undergo further degradation.
Dehalogenation: The removal of the chlorine atom is another critical step in the complete mineralization of the compound. This can occur either before or after the modification of the other functional groups.
Photodegradation: While specific studies on this compound are lacking, many nitroaromatic compounds are susceptible to photodegradation in aquatic environments, which could contribute to their transformation. nih.gov
It is important to note that the actual degradation pathway in a specific environment will depend on a variety of factors, including the types of microorganisms present, oxygen levels, pH, and the presence of other organic matter. The potential for bioaccumulation should also be considered for chlorinated aromatic compounds. ontosight.ai
A bioremediation study using Pseudomonas sp. JHN, which was shown to degrade related compounds, suggests the potential for using specific microbial strains in the environmental cleanup of soils contaminated with such chemicals.
Safe Handling Protocols in Laboratory Synthesis
The safe handling of this compound in a laboratory setting is paramount to minimize exposure and prevent accidents. The following protocols are based on standard safety data sheets and general laboratory safety practices. ontosight.aifishersci.com This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation and allergic skin reactions. fishersci.com
Engineering Controls:
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.com
Eyewash stations and safety showers must be readily accessible in the vicinity of the workstation. fishersci.com
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation. fishersci.com |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly. | To prevent skin contact, which can cause irritation and potential allergic reactions. fishersci.com |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental splashes or spills. fishersci.com |
| Respiratory Protection | Not typically required under normal conditions with adequate ventilation. A NIOSH/MSHA-approved respirator may be necessary for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. fishersci.com |
Handling and Storage:
Avoid contact with skin, eyes, and clothing. fishersci.com
Do not breathe dust or vapors. fishersci.com
Wash hands thoroughly after handling. fishersci.com
Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.com
Keep away from incompatible materials such as oxidizing agents. fishersci.com
First-Aid Measures: In case of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. fishersci.com |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention. fishersci.com |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. fishersci.com |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a physician immediately. fishersci.com |
Spill and Disposal Procedures:
For spills, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it into a suitable container for disposal. fishersci.com
Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations. fishersci.com
Q & A
Q. How is 4-chloro-3-nitrobenzyl alcohol synthesized, and what analytical methods confirm its structure?
The compound is synthesized via reduction of 4-chloro-3-nitrobenzaldehyde using sodium borohydride or similar reducing agents. The reaction yields 81% of a yellow solid (mp 63–65°C) . Structural confirmation employs:
- 1H NMR : δ 2.63 (OH, br s), 4.49 (CH2, s), and aromatic proton signals at δ 7.48–7.85 .
- HRMS : Observed [M+H]+ at m/z 188.0031 (theoretical 188.0036) .
- Elemental analysis (C, H, N) further validates purity .
Q. What are the standard reaction conditions for alkylation using this compound?
Alkylation requires AlCl₃ as a catalyst, with a molar ratio of AlCl₃/alcohol = 1.5 to achieve >80% conversion. This contrasts with its chloride derivative (4-chloro-3-nitrobenzyl chloride), which requires only AlCl₃/chloride = 0.18 . Excess AlCl₃ compensates for the alcohol’s lower reactivity, likely due to the need to convert the hydroxyl group to a better leaving group (e.g., via chloride formation) .
Advanced Research Questions
Q. Why does bromination of this compound yield lower product (59%) compared to its synthesis (81%)?
Bromination with PBr₃ yields 4-chloro-3-nitrobenzyl bromide at 59% efficiency . Lower yields may arise from:
- Competing side reactions (e.g., oxidation of the alcohol or nitro group decomposition under acidic conditions).
- Steric hindrance from the nitro and chloro substituents, slowing nucleophilic substitution.
- Purification challenges due to byproducts (e.g., phosphorous oxides). Optimization could involve controlled temperature or stoichiometric adjustments .
Q. How do substituents (nitro and chloro groups) influence the reactivity of this compound in electrophilic substitutions?
The meta -directing nitro group and ortho/para -directing chloro group create electronic and steric effects:
- Nitro group : Deactivates the ring, reducing reactivity in electrophilic substitutions but stabilizes intermediates via resonance.
- Chloro group : Enhances electrophile attraction to the ortho position relative to itself, but steric hindrance from both substituents may limit reaction rates. This interplay is critical in designing derivatives (e.g., brominated analogs) and predicting regioselectivity .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound reactions?
Discrepancies in catalyst ratios (e.g., AlCl₃ requirements for alkylation vs. bromination ) can be addressed through:
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps.
- Computational modeling : Simulate transition states to compare energy barriers for alcohol vs. chloride derivatives.
- Byproduct analysis : Use LC-MS or NMR to detect intermediates (e.g., benzyl chloride formation during alkylation) that may consume catalysts .
Methodological Considerations
- Synthetic Optimization : For higher yields in bromination, consider alternative reagents (e.g., BBr₃) or inert atmospheres to minimize oxidation .
- Catalyst Recycling : Explore immobilized AlCl₃ systems to reduce excess usage in alkylation .
- Analytical Cross-Validation : Combine HRMS with IR spectroscopy to confirm functional groups (e.g., OH stretching at ~3200 cm⁻¹) and rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
